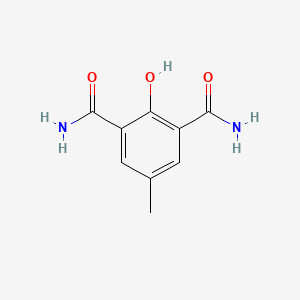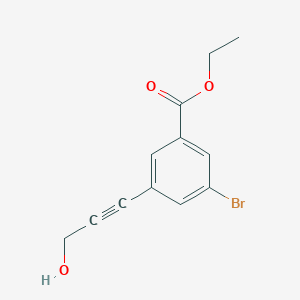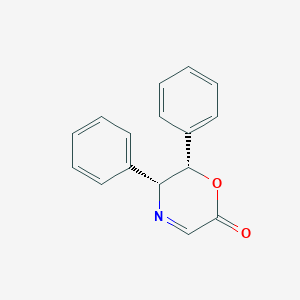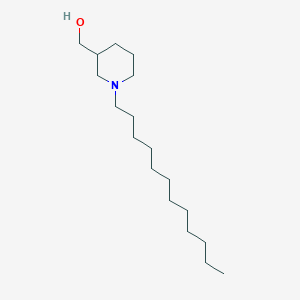
2-Hydroxy-5-methylbenzene-1,3-dicarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Hydroxy-5-methylbenzene-1,3-dicarboxamide is a chemical compound with the molecular formula C9H10N2O3 It is known for its unique structure, which includes a hydroxyl group, a methyl group, and two carboxamide groups attached to a benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-5-methylbenzene-1,3-dicarboxamide typically involves the reaction of 2-hydroxy-5-methylbenzoic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent to facilitate the formation of the amide bonds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in the industrial synthesis process.
化学反应分析
Types of Reactions
2-Hydroxy-5-methylbenzene-1,3-dicarboxamide can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxamide groups can be reduced to amines.
Substitution: The hydroxyl and methyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 2-hydroxy-5-methylbenzene-1,3-diamine.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学研究应用
2-Hydroxy-5-methylbenzene-1,3-dicarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Hydroxy-5-methylbenzene-1,3-dicarboxamide involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxamide groups can form hydrogen bonds and other interactions with enzymes, receptors, and other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-Hydroxy-5-methylbenzoic acid: Similar structure but lacks the carboxamide groups.
2-Hydroxy-5-methylbenzaldehyde: Contains an aldehyde group instead of carboxamide groups.
2-Hydroxy-5-methylbenzene-1,3-diamine: Contains amine groups instead of carboxamide groups.
Uniqueness
2-Hydroxy-5-methylbenzene-1,3-dicarboxamide is unique due to the presence of both hydroxyl and carboxamide groups on the benzene ring
属性
CAS 编号 |
240813-55-2 |
|---|---|
分子式 |
C9H10N2O3 |
分子量 |
194.19 g/mol |
IUPAC 名称 |
2-hydroxy-5-methylbenzene-1,3-dicarboxamide |
InChI |
InChI=1S/C9H10N2O3/c1-4-2-5(8(10)13)7(12)6(3-4)9(11)14/h2-3,12H,1H3,(H2,10,13)(H2,11,14) |
InChI 键 |
WCZBSLNVIHLXOI-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C(=C1)C(=O)N)O)C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[4-Methoxy-2-(2-methoxyethenyl)phenyl]pyrene](/img/structure/B14257711.png)











